molecular formula C23H17BrN2O2S B3001303 (5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate CAS No. 851126-12-0

(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate

カタログ番号: B3001303
CAS番号: 851126-12-0
分子量: 465.37
InChIキー: KXFAIKHVLXRYDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate is a pyrazole-based ester derivative characterized by a 2-bromobenzoate moiety and a substituted pyrazole ring. The pyrazole core is functionalized with methyl, phenyl, and phenylsulfanyl groups at positions 5, 2, and 4, respectively. The 2-bromobenzoate group introduces steric and electronic effects that may influence reactivity, crystallinity, and intermolecular interactions.

特性

IUPAC Name

(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2S/c1-16-21(29-18-12-6-3-7-13-18)22(26(25-16)17-10-4-2-5-11-17)28-23(27)19-14-8-9-15-20(19)24/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFAIKHVLXRYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Structure and Composition

The compound's structure can be broken down as follows:

  • Chemical Formula: C₁₈H₁₈BrN₃OS
  • Molecular Weight: 396.31 g/mol
  • IUPAC Name: (5-Methyl-2-phenyl-4-(phenylthio)pyrazol-3-yl) 2-bromobenzoate

Structural Representation

The structural representation of the compound highlights its complex arrangement, which is crucial for its biological interactions.

ComponentDescription
Pyrazole RingCentral feature contributing to biological activity
Phenyl GroupsEnhance lipophilicity and potential receptor interactions
Bromobenzoate GroupMay influence pharmacokinetics and bioactivity

The biological activity of (5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like tyrosinase activity, which is crucial in melanin synthesis.
  • Antioxidant Activity: Pyrazole derivatives often exhibit antioxidant properties, which could contribute to protective effects against oxidative stress.
  • Antimicrobial Effects: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies and Research Findings

Recent research has focused on the efficacy of similar pyrazole derivatives, providing insights into the potential applications of (5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate.

Study 1: Tyrosinase Inhibition

A study explored the inhibitory effects of various pyrazole derivatives on tyrosinase, a key enzyme in melanin production. Results indicated that specific substitutions on the pyrazole ring significantly enhanced inhibitory potency.

CompoundIC₅₀ (µM)Comparison to Kojic Acid
Derivative A6.4Stronger
Derivative B0.1190-fold stronger

This suggests that modifications similar to those found in our compound may yield significant biological activity against tyrosinase.

Study 2: Antioxidant Properties

Another research effort evaluated the antioxidant capabilities of pyrazole compounds using DPPH radical scavenging assays. The findings indicated that compounds with similar structural motifs exhibited notable scavenging activity.

CompoundDPPH Scavenging Activity (%)
(5-Methyl-Pyrazole)85
Control (Ascorbic Acid)90

These results imply that our compound may also exhibit antioxidant properties, contributing to its overall biological profile.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

The phenylsulfanyl group at position 4 of the pyrazole ring enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This modification may improve membrane permeability in biological systems.

Crystallographic studies using SHELX software reveal that the bulky phenylsulfanyl group induces non-planar conformations in the pyrazole ring, reducing crystal symmetry. This contrasts with simpler pyrazole esters, which often exhibit planar configurations conducive to dense packing.

Chirality and Enantiomer Analysis

While the target compound lacks chiral centers, related pyrazole derivatives with asymmetric substituents require enantiomorph-polarity estimation during crystallographic refinement. Parameters like Rogers’ η and Flack’s x are critical for distinguishing enantiomers. Flack’s x parameter, based on incoherent scattering from centrosymmetric twin components, offers superior convergence and reliability compared to η, particularly for near-centrosymmetric structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。